Cas no 2171191-57-2 ((1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine)
(1S)-1-[1-(ciclopropilmetil)-3-metil-1H-pirazol-5-il]etan-1-ammina è un composto chirale caratterizzato da una struttura unica che combina un nucleo pirazolico metilato con un gruppo amminico legato a un frammento ciclopropilmetilico. La sua configurazione stereochimica (S) conferisce specificità nell'interazione con target biologici, rendendolo particolarmente interessante per applicazioni farmaceutiche. La presenza del gruppo ciclopropilmetilico aumenta la stabilità metabolica, mentre il pirazolo metilato contribuisce alla selettività di legame. Questo composto mostra potenziale come intermedio sintetico avanzato nello sviluppo di molecole bioattive, con vantaggi legati alla sua purezza ottica e alla modularità strutturale per ottimizzazioni farmacocinetiche. La sua sintesi controllata garantisce alta riproducibilità per studi preclinici.
2171191-57-2 structure
Product Name:(1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine
Numero CAS:2171191-57-2
MF:C10H17N3
MW:179.262081861496
CID:5891138
PubChem ID:165751297
Update Time:2025-07-20
(1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine
- 2171191-57-2
- EN300-1616943
- (1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine
-
- Inchi: 1S/C10H17N3/c1-7-5-10(8(2)11)13(12-7)6-9-3-4-9/h5,8-9H,3-4,6,11H2,1-2H3/t8-/m0/s1
- Chiave InChI: GUPMNCLBNDLYBB-QMMMGPOBSA-N
- Sorrisi: N1(C(=CC(C)=N1)[C@H](C)N)CC1CC1
Proprietà calcolate
- Massa esatta: 179.142247555g/mol
- Massa monoisotopica: 179.142247555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 43.8Ų
(1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1616943-0.05g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 0.05g |
$1068.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-0.1g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 0.1g |
$1119.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-0.25g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 0.25g |
$1170.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-0.5g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 0.5g |
$1221.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-1.0g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 1g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-2.5g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 2.5g |
$2492.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-5.0g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 5g |
$3687.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-10.0g |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 10g |
$5467.0 | 2023-06-04 | ||
| Enamine | EN300-1616943-50mg |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 50mg |
$1068.0 | 2023-09-23 | ||
| Enamine | EN300-1616943-100mg |
(1S)-1-[1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-yl]ethan-1-amine |
2171191-57-2 | 100mg |
$1119.0 | 2023-09-23 |
(1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine Letteratura correlata
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
2171191-57-2 ((1S)-1-1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ylethan-1-amine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso